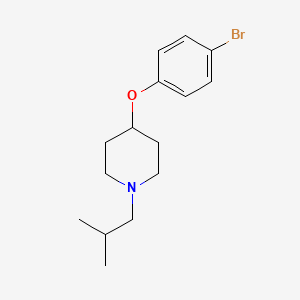![molecular formula C16H14N2O2 B14773354 Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and a carboxylate group attached to a biphenyl backbone. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable entity in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl amines with ethyl cyanoacetate under specific conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired biphenyl derivative. Industrial production methods often employ solvent-free conditions or the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Condensation: The active hydrogen atoms on the amino and cyano groups can participate in condensation reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding or electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives, such as:
6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole derivatives: These compounds share similar functional groups but differ in their ring structures and reactivity.
Pyrrolone and pyrrolidinone derivatives: These compounds also contain nitrogen and cyano groups but have different core structures and biological activities
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 4-amino-3-(4-cyanophenyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-7-8-15(18)14(9-13)12-5-3-11(10-17)4-6-12/h3-9H,2,18H2,1H3 |
Clé InChI |
LZSLSTRVWDRADN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)


![2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14773309.png)




![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)



